N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-13-11-23(12-14(2)27-13)29(25,26)16-9-7-15(8-10-16)19(24)22-20-21-17-5-3-4-6-18(17)28-20/h3-10,13-14H,11-12H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBXOBNCZSAGFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate base. The resulting benzothiazole intermediate is then subjected to further reactions to introduce the sulfonyl and morpholine groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its direct benzothiazole-benzamide linkage and sulfonylmorpholine substituent. Below is a comparative analysis with key analogs:
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The target compound’s benzothiazole C=N and sulfonyl S=O stretches are expected at ~1600 cm⁻¹ and ~1150 cm⁻¹, respectively. In contrast, triazole-thiones (Compounds [7–9]) lack carbonyl bands but show νC=S (~1250 cm⁻¹) and νNH (~3300 cm⁻¹) .
- Solubility: The 2,6-dimethylmorpholine sulfonyl group likely improves aqueous solubility compared to non-sulfonylated benzothiazoles. Fluorinated triazoles (Compounds [7–9]) exhibit higher membrane permeability due to lipophilic fluorine substituents .
Biological Activity
N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 352.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways.
Molecular Targets:
- Enzymes involved in metabolic processes
- Receptors associated with disease pathways
Pathways Involved:
The compound may inhibit or activate certain signaling pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities.
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The sulfonamide group in the compound may enhance its potency by improving solubility and bioavailability.
Anticonvulsant Effects
A related series of benzothiazole derivatives were evaluated for anticonvulsant activity. These compounds showed efficacy in reducing seizure activity without significant neurotoxicity . The presence of the morpholine moiety is believed to contribute to this effect by modulating neurotransmitter systems.
Other Biological Activities
Benzothiazole derivatives have also been studied for their potential as:
- Antimicrobial agents
- Anti-inflammatory drugs
- Antioxidants
Case Studies and Research Findings
- Anticancer Study : In vitro studies on similar benzothiazole compounds revealed IC50 values ranging from 5 to 20 µM against various cancer cell lines. The mechanism was linked to the induction of apoptosis via caspase activation .
- Anticonvulsant Research : A series of benzothiazole derivatives were tested in animal models, showing a significant reduction in seizure frequency in the maximal electroshock (MES) test without observable neurotoxicity .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggested favorable absorption characteristics with a half-life suitable for therapeutic use. Further studies are needed to evaluate metabolism and excretion pathways.
Q & A
Q. What synthetic methodologies are commonly employed for benzamide derivatives containing benzothiazole and morpholine sulfonyl groups?
Benzamide derivatives are typically synthesized via coupling reactions between carboxylic acid derivatives (e.g., activated esters or acid chlorides) and amines. For example, sulfonyl benzamides are often prepared by reacting sulfonated benzoyl chlorides with substituted benzothiazole amines under reflux conditions in polar aprotic solvents like DMF or ethanol . The use of coupling agents such as EDC/HOBt (N-ethyl-N’-(dimethylaminopropyl)carbodiimide hydrochloride/1-hydroxybenzotriazole) is critical for activating carboxyl groups, as demonstrated in analogous syntheses of sulfonamide-linked triazoles . Purification often involves column chromatography or recrystallization.
Q. How are spectroscopic techniques (e.g., NMR, IR, MS) utilized to confirm the structure of this compound?
- 1H/13C-NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm for benzothiazole and benzamide moieties), morpholine methyl groups (δ 1.2–1.5 ppm), and sulfonyl-related deshielding effects .
- IR : Absorption bands for C=O (1660–1680 cm⁻¹), sulfonyl S=O (1150–1250 cm⁻¹), and benzothiazole C=N (1600–1650 cm⁻¹) confirm functional groups .
- MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., exact mass ±2 ppm deviation) .
Q. What preliminary biological screening approaches are relevant for this compound?
Initial assays may focus on antiproliferative activity (e.g., MTT assays against cancer cell lines) or antiviral potential (e.g., dengue NS protein inhibition, as seen in structurally related benzothiazole sulfonamides) . Morpholine sulfonyl groups are associated with kinase inhibition, suggesting kinase profiling (e.g., JAK3/GSK-3β/PKCα) as a priority .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Benzothiazole modifications : Substitution at the 2-position with electron-withdrawing groups (e.g., Cl, CF₃) enhances binding to hydrophobic pockets in target proteins, as observed in analogous triazole derivatives .
- Morpholine sulfonyl group : The 2,6-dimethylmorpholine moiety may improve solubility and metabolic stability compared to unsubstituted morpholine, as seen in BCL-2 inhibitors like ABT-263 .
- Sulfonyl linker : Replacing the sulfonyl group with carbonyl or amide linkages reduces conformational rigidity, impacting target affinity .
Q. What crystallographic or computational methods resolve ambiguities in tautomeric or conformational states?
- X-ray crystallography : Programs like SHELXL refine crystal structures to resolve tautomerism (e.g., thione-thiol equilibria in triazoles) .
- DFT calculations : Predict dominant tautomers or conformers by comparing experimental and computed IR/NMR spectra .
- Molecular docking : Models interactions with targets (e.g., BCL-2 or kinase ATP-binding sites) to guide synthetic modifications .
Q. How can contradictory biological data (e.g., varying IC₅₀ values across assays) be systematically addressed?
- Assay validation : Confirm target specificity using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for efficacy) .
- Metabolic stability testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4/2D6) to rule out off-target effects .
- Batch consistency : Ensure synthetic reproducibility via HPLC purity checks (>98%) and elemental analysis .
Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields, side reactions)?
- Optimized reaction conditions : Replace ethanol with DMF to enhance solubility of intermediates, as shown in sulfonamide couplings .
- Catalytic additives : Use triethylamine to neutralize HCl byproducts during benzamide formation .
- Flow chemistry : Improve reaction control for exothermic steps (e.g., sulfonation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
